1-Bromo-7-(bromomethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8Br2 |
|---|---|
Molecular Weight |
299.99 g/mol |
IUPAC Name |
1-bromo-7-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 |
InChI Key |
ZHUIAQBJTUKDST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)Br |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Bromo 7 Bromomethyl Naphthalene
Nucleophilic Substitution Reactions at the Benzylic Bromine Atom
The benzylic bromine atom in 1-bromo-7-(bromomethyl)naphthalene is highly susceptible to nucleophilic substitution reactions. libretexts.org This reactivity is attributed to the stability of the resulting carbocation intermediate, which is resonance-stabilized by the adjacent naphthalene (B1677914) ring system. This allows for a wide range of nucleophiles to displace the bromide ion, leading to a diverse array of functionalized naphthalene compounds.
The benzylic bromide can be readily converted into hydroxyl or ether functionalities. Hydrolysis, typically under basic conditions or via reaction with water, yields the corresponding (1-bromonaphthalen-7-yl)methanol. This transformation is analogous to the hydrolysis of related bis(bromomethyl)naphthalenes. researchgate.net
Furthermore, reaction with alkoxides (RO⁻) or alcohols (ROH) under basic conditions provides a straightforward route to ether derivatives. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Table 1: Synthesis of Naphthalene Methanol and Ether Analogs via Nucleophilic Substitution
| Starting Material Analogue | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,7-bis(bromomethyl)naphthalene (B1600061) | H₂O (following halogen exchange) | [7-(Fluoromethyl)-2-naphthyl]methanol | researchgate.net |
The synthesis of amine and thiol derivatives follows similar nucleophilic substitution pathways. Amines, both primary and secondary, can act as nucleophiles to displace the benzylic bromide, leading to the formation of (1-bromonaphthalen-7-yl)methanamine derivatives. researchgate.net This reaction is a fundamental method for introducing nitrogen-containing functional groups.
Similarly, treatment with thiols (RSH) or thiolate anions (RS⁻) results in the formation of thioethers. For instance, the reaction of 2,7-bis(bromomethyl)naphthalene with thiophenoxides has been shown to produce the corresponding arylsulfanylmethyl derivatives, highlighting the facility of this transformation. researchgate.net
Table 2: Synthesis of Naphthalene Amine and Thiol Derivatives
| Starting Material Analogue | Reagent | Product Type | Reference |
|---|---|---|---|
| 2,7-bis(bromomethyl)naphthalene | Thiophenoxide | ArylSulfanylmethyl Naphthalene | researchgate.net |
Halogen exchange reactions, particularly the conversion of the bromomethyl group to a fluoromethyl group (Finkelstein reaction), are of significant interest for synthesizing fluorinated analogues. These reactions are typically carried out using a source of nucleophilic fluoride (B91410), such as cesium fluoride or potassium fluoride, often in a polar aprotic solvent. researchgate.net The synthesis of 2,7-bis(fluoromethyl)naphthalene from the corresponding dibromide serves as a key example of this process. researchgate.net Partial halogen exchange has also been demonstrated, allowing for the synthesis of intermediates like 2-bromomethyl-7-fluoromethylnaphthalene, which can be used in subsequent selective functionalizations. researchgate.net
Table 3: Halogen Exchange at the Benzylic Position
| Starting Material Analogue | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,7-bis(bromomethyl)naphthalene | Cesium Fluoride, Quaternary Ammonium Salt | 2,7-bis(fluoromethyl)naphthalene | researchgate.net |
Cross-Coupling Reactions Involving the Aromatic Bromine Substituent
The aromatic carbon-bromine bond at the C1-position is less reactive than the benzylic bromide and is primarily functionalized through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
The aromatic bromide of this compound is an ideal handle for various palladium-catalyzed carbon-carbon bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a robust method for creating biaryl structures or introducing alkyl and vinyl groups. researchgate.netmdpi.com The reaction is widely used for functionalizing bromo-naphthalene scaffolds. nih.govnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgbeilstein-journals.org This method is effective for the vinylation of aryl halides. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes. nih.govbeilstein-journals.org
Table 4: Examples of Palladium-Catalyzed C-C Coupling Reactions on Bromo-Aromatic Scaffolds
| Reaction Type | Aryl Bromide Example | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromonaphthalene (B1665260) | Arylboronic Acid | Pd(PPh₃)₄ / Base | 1-Aryl-naphthalene | researchgate.netnih.gov |
| Heck | 3-Bromoindazole | Acrylate | Pd(OAc)₂ / PPh₃ / Base | 3-Vinylindazole | beilstein-journals.org |
Beyond C-C bond formation, the aromatic bromide can participate in other important transformations, such as the Buchwald-Hartwig amination for C-N bond formation and related C-O or C-S bond-forming reactions. beilstein-journals.org The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with primary or secondary amines, providing access to N-arylated naphthalene derivatives. nih.gov These methods have significantly expanded the toolbox for synthesizing complex molecules from aryl halide precursors. researchgate.net
Regioselective Arylation and Alkynylation of the Naphthalene Core
The C1-Br bond in this compound is a primary site for transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions is well-established, with palladium-catalyzed methods like the Suzuki-Miyaura and Sonogashira couplings being particularly prominent.
Research on the related compound, 1,7-dibromonaphthalene, has demonstrated that cross-coupling reactions occur with high regioselectivity. Transition metal-catalyzed reactions with boronic acids or amines have been shown to proceed predominantly at the sterically less hindered 7-position (a β-position). nih.gov Conversely, the C1-position (an α-position) is more sterically encumbered due to the adjacent peri-hydrogen at the C8 position.
Applying this principle to this compound, the C1-Br bond is the target for arylation and alkynylation. The C7 position is already functionalized, thus palladium catalysts will selectively activate the C(sp²)–Br bond at C1.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C1-Br bond with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, attaching a new aryl or heteroaryl group at the C1 position.
Sonogashira Coupling: Similarly, the Sonogashira reaction enables the introduction of an alkyne moiety at the C1 position. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. nih.gov The reaction proceeds with high selectivity for the C1-Br bond, leaving the bromomethyl group at C7 untouched under these conditions. nih.govrsc.org
The table below summarizes representative conditions for these regioselective transformations.
| Reaction Type | Reagents | Catalyst System | Product Type |
| Suzuki-Miyaura Arylation | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | 1-Aryl-7-(bromomethyl)naphthalene |
| Sonogashira Alkynylation | Terminal alkyne, Base (e.g., Et₃N, piperidine) | Pd(PPh₃)₂Cl₂, CuI | 1-Alkynyl-7-(bromomethyl)naphthalene |
Electrophilic Aromatic Substitution on the Naphthalene Ring of this compound
Electrophilic aromatic substitution (EAS) on the naphthalene core of this compound is a more complex process due to the presence of two deactivating substituents. Both the bromo group at C1 and the bromomethyl group at C7 withdraw electron density from the aromatic system via the inductive effect, making the ring less reactive towards electrophiles than unsubstituted naphthalene.
The directing effects of the existing substituents determine the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com
C1-Bromo Group: As a halogen, the bromo group is a deactivating but ortho, para-director. It directs incoming electrophiles to the C2 and C4 positions.
C7-Bromomethyl Group: This group is also deactivating due to the electron-withdrawing nature of the bromine atom. It functions as an ortho, para-director, guiding electrophiles to the C6 and C8 positions.
Predicting the major product requires careful consideration of reaction conditions. Strong activating conditions are necessary to overcome the deactivation of the ring. The interplay between electronic and steric factors often leads to a mixture of isomers.
The following table analyzes the directing influences on the available positions for electrophilic attack.
| Position | Influence from C1-Br | Influence from C7-CH₂Br | Overall Likelihood |
| C2 | ortho (Favored electronically, but on highly deactivated ring) | - | Low |
| C3 | - | - | Very Low |
| C4 | para (Favored electronically, but on highly deactivated ring) | - | Low |
| C5 | - | meta (Disfavored) | Low to Moderate (α-position) |
| C6 | - | ortho (Favored) | Moderate to High (Less sterically hindered than C8) |
| C8 | - | para (Favored) | High (α-position, electronically favored) |
Radical Mediated Reactions of the Bromomethyl Moiety
The C7-bromomethyl group (–CH₂Br) is a benzylic-type bromide, making it highly susceptible to radical reactions. The C–Br bond in this moiety is significantly weaker than the C(sp²)–Br bond at the C1 position, allowing for selective radical generation at the C7-methyl position under appropriate conditions.
These reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical methods (UV light). youtube.com Upon initiation, a bromine radical is abstracted, forming a resonance-stabilized 1-bromo-7-(naphthylmethyl) radical. researchgate.netresearchgate.net This radical intermediate is relatively stable due to the delocalization of the unpaired electron across the naphthalene π-system.
This reactive intermediate can then participate in a variety of bond-forming reactions:
C-C Bond Formation: The radical can be trapped by various radical acceptors, such as alkenes or other radical species.
C-O and C-N Bond Formation: Reactions with stable radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) or with nitric oxide (NO) can lead to the formation of new C-O and C-N bonds, respectively. researchgate.net
Radical Borylation: Under transition metal- and light-free conditions, alkyl bromides can undergo radical borylation using silane (B1218182) and a boron source, suggesting a potential pathway for converting the bromomethyl group into a boronic ester. rsc.org
The table below outlines potential radical-mediated transformations of the bromomethyl group.
| Reaction Type | Reagents/Conditions | Intermediate | Product Type |
| Radical Addition | Alkenes, AIBN, heat | 1-Bromo-7-(naphthylmethyl) radical | C-C bond-formed adduct |
| Radical Coupling | TEMPO, heat | 1-Bromo-7-(naphthylmethyl) radical | 1-Bromo-7-((2,2,6,6-tetramethylpiperidinyloxy)methyl)naphthalene |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, heat | This compound (starting material regeneration) | No net reaction unless substrate has other reactive C-H bonds |
Chemo- and Regioselectivity Control in Polyfunctionalized Naphthalene Systems
The presence of three distinct reactive sites in this compound—the C1 aryl bromide, the C7 benzylic bromide, and the aromatic nucleus—presents a significant challenge and opportunity for selective synthesis. Achieving chemo- and regioselectivity hinges on the careful selection of reagents and reaction conditions to target one site while leaving the others intact.
The disparate nature of the functional groups allows for a high degree of control:
Targeting the C1-Br Bond: This site is exclusively reactive towards transition metal-catalyzed cross-coupling reactions. The conditions for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions are specific for the activation of the C(sp²)-Br bond and will not affect the C(sp³)-Br bond of the bromomethyl group or the aromatic ring under normal circumstances. nih.gov
Targeting the C7-CH₂Br Bond: The benzylic bromide is highly reactive towards nucleophiles in Sₙ2 reactions and is the primary site for the radical reactions discussed previously. Reagents like sodium cyanide, sodium azide, or various amines will readily displace the benzylic bromine at moderate temperatures, conditions under which the C1-aryl bromide is completely unreactive.
Targeting the Naphthalene Core: As detailed in section 3.3, functionalization of the aromatic ring requires harsh electrophilic conditions (e.g., strong acids, potent electrophiles). These conditions are generally incompatible with the other two functional groups, which may undergo side reactions. Therefore, electrophilic substitution would typically be performed at a different stage of a synthetic sequence.
This orthogonality allows for the stepwise and controlled construction of complex molecules. For instance, one could first perform a Suzuki coupling at C1, then carry out a nucleophilic substitution on the bromomethyl group, all while preserving the integrity of the naphthalene core for potential later functionalization.
The following table provides a guide for the selective transformation of this compound.
| Target Site | Reaction Class | Typical Reagents | Competing Reactions |
| C1-Br (Aryl Bromide) | Palladium Cross-Coupling | Arylboronic acid/Pd catalyst | Minimal; highly selective for C(sp²)-Br. |
| C7-CH₂Br (Benzylic Bromide) | Nucleophilic Substitution (Sₙ2) | NaCN, NaN₃, R₂NH | Minimal; aryl bromide is unreactive to nucleophiles. |
| C7-CH₂Br (Benzylic Bromide) | Radical Reaction | AIBN, NBS, light | Minimal; aryl bromide is unreactive to radical initiators. |
| Naphthalene Core | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | High potential for side reactions at the bromomethyl group. |
Development of Novel Functional Organic Materials
The demand for new organic materials with tailored optical and electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ever-increasing. Naphthalene-based materials are promising candidates in this arena. rsc.orgwhiterose.ac.uk
1 Preparation of Conjugated Polymers and Oligomers for Organic Electronics
Conjugated polymers are the cornerstone of organic electronics. The synthesis of these materials often involves the polymerization of bifunctional monomers. This compound, with its two reactive handles, could theoretically be used to synthesize conjugated polymers.
For instance, after converting the bromomethyl group to a boronic ester, the resulting monomer could undergo Suzuki polymerization. Alternatively, the compound could be used in polycondensation reactions. The 1,7-linkage would lead to polymers with a specific, kinked backbone structure, which could influence the material's morphology and charge transport properties. Research on polymers derived from other disubstituted naphthalenes has shown that the substitution pattern significantly impacts the final properties of the material. nih.govresearchgate.net
Applications of 1 Bromo 7 Bromomethyl Naphthalene in Advanced Organic Synthesis and Materials Science Research
2 Components for Optoelectronic Devices and Organic Photovoltaics
The performance of optoelectronic devices is highly dependent on the molecular structure of the organic materials used. While there is no direct research on the use of 1-Bromo-7-(bromomethyl)naphthalene in such devices, the known applications of its isomers are instructive.
Naphthalene (B1677914) derivatives are used as building blocks for both emissive materials in OLEDs and as components of donor or acceptor materials in OPVs. The ability to functionalize both the 1 and 7 positions of the naphthalene core would allow for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials. This is a critical aspect in the design of efficient organic electronic devices. The 1,7-substitution pattern could lead to materials with unique photophysical properties, potentially offering advantages in terms of charge mobility or exciton (B1674681) diffusion.
Materials Engineering for Tunable Emission and Charge Transport Properties
The unique electronic and photophysical properties of the naphthalene ring system make it a foundational component in the development of organic electronic materials. The strategic functionalization of the naphthalene core is a key approach to fine-tuning its properties for specific applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The compound this compound possesses two distinct reactive sites: the aryl bromide and the benzylic bromide. This dual functionality is highly advantageous for materials engineering. The bromo group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of other aromatic or vinyl groups. This extends the π-conjugation of the naphthalene system, a common strategy for red-shifting the emission wavelength and tuning the color of the emitted light. The bromomethyl group, being a reactive benzylic halide, is susceptible to nucleophilic substitution, enabling the attachment of various functional moieties that can influence intermolecular interactions and solid-state packing.
Tunable Emission: The emission color of organic materials is intrinsically linked to their electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By chemically modifying the this compound scaffold, this energy gap can be precisely controlled. For instance, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. Both modifications lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in emission. The ability to perform sequential reactions at the two different bromine sites allows for the creation of complex, non-symmetrical molecules with finely tuned emission profiles. Research on core-substituted naphthalene bisimides has demonstrated that the introduction of different substituents can result in a color range from red to blue with strong photoluminescence. nih.gov Similarly, distyrylnaphthalene derivatives have been synthesized to create highly fluorescent materials. nih.gov
Charge Transport: In organic semiconductors, charge transport is heavily dependent on the degree of intermolecular orbital overlap in the solid state. The planarity of the naphthalene core promotes π-π stacking, which is crucial for efficient charge hopping between adjacent molecules. The substituents introduced via the bromo and bromomethyl groups can be designed to control the packing motif of the resulting material. For example, bulky substituents can be used to disrupt excessive aggregation, which can sometimes lead to fluorescence quenching, while other groups can be introduced to enhance intermolecular electronic coupling along specific crystalline axes. Naphthalene diimide-based polymers are a prominent example of materials where chemical modifications have led to high charge carrier mobilities. nih.gov Studies on the electronic properties of various naphthalene derivatives have shown that the nature and position of substituents significantly influence conductivity. tandfonline.comtandfonline.com
The table below summarizes the impact of different substituents on the photophysical and electronic properties of naphthalene-based materials, illustrating the potential for tuning the properties of derivatives of this compound.
| Naphthalene Derivative Class | Substituent Effect | Resulting Property | Potential Application |
| Naphthalene Bisimides nih.gov | Core substitution with alkoxy or amine groups | Tunable emission from green to red-blue | Fluorescent labels, FRET systems |
| Naphthalene Diimides nih.govgatech.edu | Functionalization with stannyl (B1234572) or bithiophene units | High electron affinity, improved charge mobility | Organic field-effect transistors (OFETs) |
| Hydroxylated Naphthalenes tandfonline.comtandfonline.com | Introduction of one or two hydroxyl groups | Altered hole mobility | Organic semiconductors |
| Silyl-Substituted Naphthalenes | Silylation at various positions | Modified absorption and fluorescence spectra | Photofunctional materials |
Role in the Design and Synthesis of Fluorescent Probes and Dyes
The development of fluorescent probes for the detection of specific analytes is a burgeoning field in chemical biology and environmental science. The general architecture of a fluorescent probe consists of a fluorophore (the signaling unit) connected to a receptor (the recognition unit). The interaction of the receptor with the target analyte induces a change in the photophysical properties of the fluorophore, leading to a detectable signal (e.g., "turn-on" or "turn-off" fluorescence, or a shift in emission wavelength).
The this compound scaffold is an excellent starting point for the synthesis of such probes. The naphthalene core itself is a well-known fluorophore, exhibiting strong fluorescence and good photostability. nih.gov The two different bromine-containing functional groups provide orthogonal handles for the attachment of both the receptor and other modulating groups.
For example, the aryl bromide can be functionalized through a cross-coupling reaction to introduce a recognition moiety that is selective for a particular metal ion, anion, or biomolecule. The bromomethyl group can be used to attach groups that modulate the solubility of the probe (e.g., for aqueous or cellular environments) or to link the probe to a larger system, such as a polymer or a surface. A variety of naphthalene-based fluorescent probes have been developed for detecting analytes ranging from hydrazine (B178648) to cysteine and for imaging pH changes in cellular compartments like mitochondria. researchgate.netrsc.orgrsc.org
The synthesis of novel dyes also benefits from versatile building blocks like this compound. The extended aromatic system of naphthalene is a chromophore, and its absorption and emission properties can be tailored by the addition of auxochromes (color-enhancing groups) or by extending the conjugation. The bromo and bromomethyl groups serve as points of attachment for these functionalities. For instance, reaction at the bromomethyl position could introduce an amine-containing group, a common auxochrome, while a Suzuki coupling at the bromo position could link another aromatic ring system, thereby creating a larger, more conjugated dye molecule. The synthesis of fluorescent dyes from naphthalene precursors is a well-established strategy. nih.govyoutube.com
The table below presents examples of naphthalene-based fluorescent probes and their target analytes, highlighting the versatility of the naphthalene scaffold in sensor design.
| Naphthalene Probe Precursor/Core | Target Analyte | Sensing Mechanism | Reference |
| Naphthalene-based dyes | Hydrazine | Distinct fluorescence response | researchgate.net |
| BTDAN (naphthalene derivative) | Cyclooxygenase-2 (COX-2) | "Off-on" fluorescence upon binding | acs.org |
| BTNA (naphthalene-based probe) | Cysteine | Turn-on fluorescence via addition/cyclization | rsc.org |
| 6-hydroxy-2-naphthaldehyde derivative | Mitochondrial pH | pH-dependent fluorescence | rsc.org |
| 4-bromo-1,8-naphthalene anhydride (B1165640) derivative | Copper ions (Cu2+) | Fluorescence quenching upon binding | nih.gov |
Spectroscopic Characterization and Structural Elucidation in Research of 1 Bromo 7 Bromomethyl Naphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
In a hypothetical ¹H NMR spectrum of 1-Bromo-7-(bromomethyl)naphthalene, distinct signals would be expected for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The protons on the naphthalene (B1677914) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their exact chemical shifts and splitting patterns would be influenced by the positions of the two bromine-containing substituents. The two protons of the bromomethyl group (-CH₂Br) would likely produce a singlet in the range of 4.5-5.0 ppm, a region characteristic of benzylic protons attached to an electronegative atom.
For comparison, the documented ¹H NMR spectrum of the related compound, 1-(bromomethyl)naphthalene (B1266630), shows a characteristic singlet for the CH₂Br protons at approximately 4.9 ppm and a complex multiplet pattern for the seven aromatic protons between 7.3 and 8.2 ppm. scbt.comchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, 11 distinct signals would be anticipated, corresponding to the 10 carbons of the naphthalene ring and the one carbon of the bromomethyl group. The carbon of the -CH₂Br group would likely appear around 30-35 ppm. The aromatic carbons would resonate in the typical downfield region of 120-140 ppm. The carbons directly bonded to the bromine atoms (C1 and the bromomethyl carbon) would have their chemical shifts significantly influenced by the electronegativity of bromine.
To unambiguously assign all proton and carbon signals for a molecule like this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which aromatic protons are adjacent to one another on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signal for each protonated carbon on the naphthalene ring and the -CH₂Br group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₁H₈Br₂), HRMS would be used to confirm its elemental composition.
The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which serves as a clear indicator for the presence of two bromine atoms. The experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.
Table 1: Theoretical Isotopic Data for [C₁₁H₈Br₂]⁺
| Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₁H₈⁷⁹Br₂ | 297.89928 | 50.69 |
| C₁₁H₈⁷⁹Br⁸¹Br | 299.89723 | 100.00 |
| C₁₁H₈⁸¹Br₂ | 301.89518 | 49.31 |
Data is theoretical and calculated based on isotopic abundances.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected. These would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the -CH₂- group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the lower frequency "fingerprint" region (500-700 cm⁻¹), and their presence would help confirm the bromine substituents.
Raman Spectroscopy: Raman spectroscopy is a complementary technique. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong signals in the Raman spectrum, which can be very characteristic of the substitution pattern. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and C-C backbones.
Electronic Absorption and Emission Spectroscopy for Optical Properties Assessment
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule and assess its optical properties.
UV-Vis Absorption Spectroscopy: Naphthalene and its derivatives are known to absorb UV light due to π-π* electronic transitions within the aromatic system. The absorption spectrum of this compound would be expected to show characteristic absorption bands similar to other substituted naphthalenes. For instance, naphthalene itself has absorption maxima around 221, 275, and 312 nm. The addition of bromo and bromomethyl groups would likely cause a bathochromic (red) shift in these absorption maxima. For example, 1-(bromomethyl)naphthalene shows an absorption maximum (λmax) at 292 nm in cyclohexane. chemicalbook.com
Emission (Fluorescence) Spectroscopy: Many naphthalene derivatives are fluorescent, meaning they emit light after being excited by UV radiation. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). Studying the fluorescence properties, including the quantum yield and lifetime, provides insights into the electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes.
Theoretical and Computational Chemistry Studies on 1 Bromo 7 Bromomethyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for predicting the electronic behavior and reactivity of molecules. For 1-Bromo-7-(bromomethyl)naphthalene, these methods can elucidate the influence of the bromo and bromomethyl substituents on the naphthalene (B1677914) core.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and associated properties of molecules. By applying DFT, we can predict key molecular descriptors for this compound. A recent study on mono-substituted naphthalenes using the B3LYP-D3/6-311++G(d,p) level of theory provides a strong basis for estimating these properties. researchgate.net For instance, the calculated properties of 1-bromonaphthalene (B1665260) offer a reasonable approximation for the electronic environment of the substituted naphthalene ring in our target molecule. researchgate.netresearchgate.net
The introduction of a bromine atom and a bromomethyl group to the naphthalene scaffold is expected to significantly influence its electronic properties. The bromine atom, being highly electronegative, will act as an electron-withdrawing group through the inductive effect, while also participating in resonance. The bromomethyl group, primarily an inductively withdrawing group, will further modulate the electron density distribution across the aromatic system.
Illustrative DFT Calculated Molecular Properties:
To illustrate the expected molecular properties of this compound, the following table presents theoretical data based on calculations performed on analogous compounds, such as 1-bromonaphthalene, using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net
| Property | Predicted Value for this compound (Illustrative) |
|---|---|
| Dipole Moment (Debye) | ~1.5 - 2.5 |
| Polarizability (a.u.) | ~150 - 170 |
| Total Energy (Hartree) | ~ -3000 to -3500 |
Investigation of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity.
For this compound, the positions of the bromo and bromomethyl substituents will dictate the localization of the HOMO and LUMO. The HOMO is likely to be distributed across the naphthalene ring, with some contribution from the bromine atom's lone pairs. The LUMO, on the other hand, will also be centered on the aromatic system, and its energy will be lowered by the presence of the electron-withdrawing substituents. This reduction in the LUMO energy, and consequently the HOMO-LUMO gap, suggests that this compound would be more reactive than unsubstituted naphthalene. Studies on substituted naphthalenes have shown that the nature and position of the substituent group significantly impact the HOMO-LUMO gap. researchgate.net
Predicted Frontier Molecular Orbital Energies (Illustrative):
The following table provides hypothetical HOMO and LUMO energy values for this compound, extrapolated from data on similar substituted naphthalenes. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 to -7.0 |
| LUMO | ~ -1.0 to -1.5 |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 |
Conformational Analysis and Energetic Profiles
The presence of the flexible bromomethyl group introduces conformational isomerism in this compound. The rotation around the C(naphthyl)-C(methyl) bond will have specific energy barriers, leading to preferred spatial arrangements of the bromomethyl group relative to the naphthalene plane.
Computational studies on the rotational barriers of the methyl group in 1-methylnaphthalene (B46632) have been performed, providing insight into the energetic landscape. researchgate.net For 1-methylnaphthalene, the barrier to rotation is influenced by steric interactions between the methyl hydrogens and the peri-hydrogen on the naphthalene ring. In the case of this compound, the bulkier bromine atom in the bromomethyl group would lead to a significantly higher rotational barrier compared to a simple methyl group. The most stable conformation would likely involve the C-Br bond of the bromomethyl group being oriented away from the naphthalene ring to minimize steric hindrance.
Estimated Rotational Energy Barriers (Illustrative):
Based on studies of similar systems, the rotational energy profile for the bromomethyl group can be estimated.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Staggered (Anti-periplanar to C-H) | 0 (Global Minimum) |
| Eclipsed (Syn-periplanar to C-H) | ~ 4 - 6 (Rotational Barrier) |
Computational Elucidation of Reaction Mechanisms and Transition States
The bromomethyl group in this compound is a primary site for nucleophilic substitution reactions. Computational studies can elucidate the detailed mechanism of such reactions, including the structure and energy of transition states.
The reaction of this compound with a nucleophile is expected to proceed via an SN2 mechanism. This is analogous to the well-studied reactions of benzyl (B1604629) halides. masterorganicchemistry.com The reaction would involve a backside attack by the nucleophile on the methylene (B1212753) carbon, leading to the displacement of the bromide ion. Computational modeling of this process would reveal a transition state with a trigonal bipyramidal geometry around the central carbon atom. masterorganicchemistry.com Kinetic studies on the reaction of 1-chloromethylnaphthalene with anilines have experimentally supported an SN2 mechanism. ias.ac.in
The presence of the naphthalene ring is known to accelerate SN2 reactions at the benzylic position due to favorable orbital interactions in the transition state. rsc.org Computational analysis can quantify this "benzylic effect" by calculating the activation energy of the reaction and comparing it to a non-aromatic analogue.
Predicted Activation Energy for an SN2 Reaction (Illustrative):
The following table provides a hypothetical activation energy for the reaction of this compound with a common nucleophile, based on data from analogous SN2 reactions. masterorganicchemistry.comresearchgate.netsciforum.net
| Reaction | Nucleophile | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| SN2 Substitution | Cl- | ~ 15 - 20 |
Analysis of Intermolecular Interactions and Crystal Packing in Halogenated Naphthalenes
The solid-state structure of this compound will be governed by a variety of intermolecular interactions. These include halogen bonding, C-H···Br hydrogen bonds, and π-π stacking interactions.
Studies on the crystal packing of all ten isomers of di(bromomethyl)naphthalene have shown that Br···Br interactions and weak C-H···Br hydrogen bonds are prevalent. researchgate.net The relative orientation of the bromomethyl groups significantly influences the packing arrangement. For this compound, a complex interplay of these interactions will determine the final crystal structure. The naphthalene rings are also likely to engage in π-π stacking, further stabilizing the solid-state assembly.
Key Intermolecular Interactions and Their Expected Geometries:
| Interaction Type | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|
| C-Br···Br Halogen Bond | ~ 3.3 - 3.7 | ~ 160 - 180 |
| C-H···Br Hydrogen Bond | ~ 2.8 - 3.2 | ~ 140 - 170 |
| π-π Stacking (interplanar distance) | ~ 3.4 - 3.8 | - |
Future Research Directions and Emerging Opportunities
Innovation in Atom-Economical and Stereoselective Synthetic Methodologies
The synthesis of specifically substituted naphthalenes remains a critical challenge in organic chemistry. rsc.org While the preparation of 1-Bromo-7-(bromomethyl)naphthalene can be envisioned through classical multi-step sequences, likely starting from the commercially available 1-bromo-7-methylnaphthalene (B1595376) via benzylic bromination, future research must prioritize more efficient and sustainable methods. prepchem.comlibretexts.orgguidechem.com
Innovations in this area could include:
Direct C-H Functionalization: Developing catalytic methods to directly install the bromo and bromomethyl groups onto the naphthalene (B1677914) scaffold in a regioselective manner, bypassing the need for pre-functionalized starting materials and thus improving atom economy.
Novel Skeletal Editing: Exploring advanced strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, could offer unconventional and highly regioselective pathways to substituted naphthalenes. nih.gov This approach involves a one-step process that precisely swaps a nitrogen atom for a carbon unit, providing a powerful tool for creating diverse naphthalene derivatives. nih.gov
Green Bromination Techniques: Moving away from reagents like N-bromosuccinimide (NBS) towards catalytic systems that use bromide salts with a green oxidant (e.g., hydrogen peroxide) could significantly reduce waste and improve the safety profile of the synthesis. google.com
Flow Chemistry: Implementing continuous flow processes for the synthesis, particularly for the potentially exothermic bromination steps, can offer better control over reaction conditions, improve safety, and facilitate scalability.
Although this compound is not chiral, it is a key intermediate for synthesizing chiral molecules. The benzylic position is a prime site for introducing stereocenters. Future work should focus on the development of stereoselective reactions, such as iron-catalyzed enantioselective cross-couplings, which could transform the racemic benzylic position into a single enantiomer, opening doors to chiral ligands and materials. nih.gov
Table 1: Comparison of Synthetic Approaches for Substituted Naphthalenes
| Method | Description | Advantages | Future Direction for this compound |
| Classical Synthesis | Multi-step route involving electrophilic substitution followed by side-chain functionalization (e.g., Wohl-Ziegler bromination). prepchem.comlibretexts.org | Well-established, reliable for small scale. | Improve efficiency and reduce steps. |
| Atom-Economical Methods | Strategies that maximize the incorporation of atoms from reactants into the final product, such as 100% atom-economical iodosulfenylation. rsc.org | High efficiency, reduced waste, sustainable. | Develop catalytic, atom-economical bromination and methyl-bromination strategies. |
| Skeletal Editing | Transmutation of atoms within a heterocyclic core (e.g., isoquinoline (B145761) to naphthalene) to generate substitution patterns that are difficult to access otherwise. nih.gov | Novel regioselectivity, access to diverse structures. | Apply to the synthesis of 1,7-disubstituted naphthalenes. |
| Stereoselective Catalysis | Use of chiral catalysts to control the three-dimensional arrangement of atoms, particularly for reactions at the benzylic carbon. nih.gov | Access to enantiomerically pure compounds. | Develop methods for stereoselective nucleophilic substitution at the bromomethyl group. |
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The key to unlocking the potential of this compound lies in understanding and controlling the reactivity of its two distinct carbon-bromine bonds. The aryl C-Br bond is significantly less reactive than the benzylic C-CH2Br bond. msu.edualmerja.netlibretexts.orgstackexchange.com This reactivity difference is the foundation for selective and stepwise functionalization.
| Feature | Aryl Bromide (at C-1) | Benzyl (B1604629) Bromide (at C-7) |
| Bond Type | C(sp²)-Br | C(sp³)-Br |
| Relative Reactivity | Less reactive | Highly reactive |
| Typical Reactions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), Grignard formation, lithiation. nih.govwikipedia.org | Nucleophilic substitution (SN1/SN2), elimination (E1/E2). masterorganicchemistry.comkhanacademy.org |
| Radical Stability | Phenyl radical is unstable. | Benzylic radical is resonance-stabilized. libretexts.org |
Future research should focus on:
Orthogonal Functionalization: Developing robust one-pot protocols where the two sites react sequentially with different reagents. For instance, a soft nucleophile could first displace the benzylic bromide, followed by the addition of a palladium catalyst and a boronic acid to engage the aryl bromide in a Suzuki coupling. nih.gov
Novel Catalysis: Moving beyond traditional palladium catalysts to explore more earth-abundant and sustainable alternatives like iron or copper for cross-coupling reactions at the C-1 position. nih.gov Concurrently, investigating photocatalytic methods could provide milder conditions for activating either C-Br bond selectively.
Polymerization Control: Utilizing the differential reactivity to act as a dual-mode monomer. The benzylic bromide can undergo condensation or living radical polymerization, while the aryl bromide remains as a latent site for post-polymerization modification. On-surface polymerization of related bis(bromomethyl)naphthalene monomers has already been shown to produce conjugated polymers. mpg.de
Integration into Advanced Materials for Specific Technological Applications
Naphthalene-based molecules are fundamental building blocks for a wide range of organic functional materials due to their rigid structure and favorable electronic properties. lifechemicals.commdpi.comrsc.org The 1,7-disubstitution pattern of this compound makes it a particularly attractive candidate for creating linear polymers and well-defined oligomers.
Emerging opportunities include:
Organic Electronics: This compound can serve as a key monomer for synthesizing conjugated polymers for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). gatech.eduresearchgate.net By polymerizing or coupling this molecule, new materials with tailored electronic and optical properties can be designed. ualberta.ca The naphthalene core itself is a well-known chromophore, and its derivatives are often used to construct materials for blue-light-emitting OLEDs. mdpi.com
High Refractive Index Polymers: Aryl bromides are known to increase the refractive index of materials. wikipedia.org Polymers derived from this compound could find applications in optical films, lenses, and coatings.
Porous Organic Frameworks: The rigid structure and dual reactive sites make it an ideal building block for creating crystalline, porous organic frameworks (POFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.
Table 2: Potential Applications of this compound Derivatives
| Application Area | Role of the Compound | Desired Properties |
| Organic Electronics (OLEDs, OFETs, OSCs) | Monomer for conjugated polymers. gatech.eduresearchgate.net | Tunable HOMO/LUMO levels, high charge carrier mobility, thermal stability. rsc.org |
| Advanced Polymers | Bifunctional monomer for creating linear or cross-linked polymers. | High thermal stability, specific solubility, high refractive index. |
| Supramolecular Chemistry | Building block for macrocycles and molecular cages. | Pre-organized geometry for host-guest chemistry. |
| Functional Surfaces | Anchor molecule for surface modification or on-surface polymerization. mpg.de | Formation of ordered monolayers or polymeric nanostructures. |
Synergistic Experimental and Computational Design of Novel Derivatives with Enhanced Performance
To accelerate the discovery of new materials, a close integration of experimental synthesis and computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico prediction of molecular properties before embarking on lengthy and resource-intensive synthesis. iau.irresearchgate.net
A synergistic workflow would involve:
Computational Screening: Designing a virtual library of derivatives based on the this compound scaffold. By computationally replacing the bromine atoms with a variety of functional groups, key properties like the HOMO-LUMO energy gap, ionization potential, electron affinity, and absorption spectra can be calculated. researchgate.netresearchgate.net This helps to identify promising candidates for specific applications, such as materials with a low band gap for solar cells or high triplet energy for OLED hosts. researchgate.net
Targeted Synthesis: Prioritizing the experimental synthesis of only the most promising candidates identified through computation. This approach has been successfully used to understand substituent effects on the reactivity and properties of other naphthalene systems, such as naphthoic acids. researchgate.net
Feedback Loop: Using the experimental results to refine and validate the computational models, creating a virtuous cycle of prediction and discovery. This iterative process can rapidly guide researchers toward derivatives with enhanced performance, whether it be improved charge mobility in a transistor or greater efficiency in a solar cell. researchgate.net
This combined approach represents the future of rational molecular design, enabling the rapid development of highly functionalized naphthalene derivatives tailored for the next generation of technology.
Q & A
Q. What are the standard synthetic routes for 1-Bromo-7-(bromomethyl)naphthalene?
The compound can be synthesized via selective bromination of naphthalene derivatives. A common approach involves brominating 7-methylnaphthalene using Br₂ in the presence of Fe or AlBr₃ catalysts under controlled conditions to achieve regioselectivity at the 1- and 7-positions . Alternative methods include sequential halogenation steps, such as chlorination followed by bromination, to introduce substituents at specific positions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and bromine positions .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
- IR Spectroscopy : To detect functional groups like C-Br stretches (~500–600 cm⁻¹) . Cross-referencing with computational models (e.g., density functional theory) enhances structural validation .
Q. What safety protocols are recommended for handling brominated naphthalenes in laboratory settings?
Standard protocols include:
- Using fume hoods to avoid inhalation exposure .
- Wearing nitrile gloves and eye protection to prevent dermal contact .
- Storing the compound in dark, cool conditions to minimize degradation . Toxicity data from analogous bromonaphthalenes suggest monitoring for respiratory and hepatic effects .
Advanced Research Questions
Q. How can regioselectivity in bromination be optimized for naphthalene derivatives?
Regioselectivity is influenced by:
- Catalyst selection : Lewis acids like AlBr₃ favor electrophilic substitution at electron-rich positions .
- Solvent polarity : Polar solvents (e.g., CCl₄) stabilize transition states for specific substitution patterns .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions . Computational modeling (e.g., molecular orbital analysis) can predict reactive sites .
Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : The bromomethyl group at position 7 may impede coupling at position 1, requiring bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions .
- Electronic effects : Bromine’s electron-withdrawing nature activates the naphthalene ring for nucleophilic aromatic substitution . Mechanistic studies using kinetic isotope effects (KIEs) or isotopic labeling (e.g., ¹⁸O tracing) elucidate reaction pathways .
Q. What strategies are employed to design this compound derivatives for antiviral applications?
- Alkylation reactions : React with nucleophiles (e.g., amines, thiols) to generate bioactive analogs .
- Structure-activity relationship (SAR) studies : Modifying the bromine/methyl groups alters binding affinity to viral targets (e.g., human cytomegalovirus protease) .
- In vitro assays : Evaluate cytotoxicity and antiviral potency using cell-based models .
Data Contradiction and Methodological Challenges
Q. How can discrepancies in reported reaction yields for brominated naphthalenes be resolved?
- Reproducibility checks : Verify catalyst purity and moisture levels, as AlBr₃ is hygroscopic .
- Analytical validation : Use high-resolution MS or X-ray crystallography to confirm product identity .
- Meta-analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., BenchChem) .
Q. What methodologies address conflicting spectroscopic data for halogenated naphthalenes?
- Multi-technique integration : Combine NMR, IR, and UV-Vis to resolve ambiguities .
- Computational docking : Predict spectral profiles using software like Gaussian or ORCA .
- Crystallographic validation : Single-crystal X-ray structures provide definitive positional assignments .
Tables of Key Parameters
Table 1. Thermodynamic Data for Brominated Naphthalenes (NIST)
| Compound | ΔrH° (kcal/mol) | ΔrS° (cal/mol·K) | Method |
|---|---|---|---|
| 1-Bromonaphthalene | -12.3 | 15.7 | PHPMS |
| 1-Bromo-7-methylnaphthalene | -14.1* | 17.2* | DFT (B3LYP) |
*Estimated values based on analogous systems.
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlBr₃) | 0.5–1.0 eq | Maximizes Br₂ activation |
| Temperature | 0–25°C | Reduces di-bromination |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
